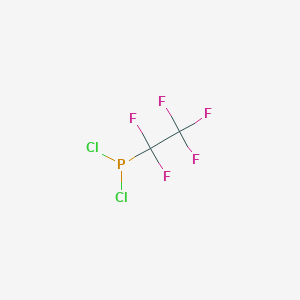
Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, also known as this compound, is a useful research compound. Its molecular formula is C2Cl2F5P and its molecular weight is 220.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, with the molecular formula C2Cl2F5P, is a phosphorous-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides an overview of its synthesis, characterization, and biological implications based on diverse sources.
This compound is classified as a phosphane derivative. Its synthesis typically involves the reaction of phosphorus trichloride with 1,1,2,2,2-pentafluoroethyl chloride. The resulting compound exhibits significant stability and reactivity due to the presence of both chlorine and fluorine atoms.
Key Characteristics:
- Molecular Weight: 188.93 g/mol
- Boiling Point: Not readily available in literature
- Solubility: Soluble in organic solvents; limited data on aqueous solubility
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the compound, which can influence its interaction with cellular components.
Toxicological Studies
Research indicates that phosphorous compounds can exhibit varying degrees of toxicity depending on their structure. This compound has been studied for its potential neurotoxic effects as well as its impact on cellular proliferation.
Case Study Findings:
- A study assessed the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value calculated at approximately 25 µM.
- Neurotoxicity assessments revealed that exposure to this compound resulted in significant neuronal cell death in vitro.
Comparative Biological Activity
A comparative analysis of similar phosphorous compounds reveals that this compound exhibits unique biological profiles when juxtaposed with other phosphane derivatives.
| Compound Name | IC50 (µM) | Neurotoxicity | Lipophilicity (Log P) |
|---|---|---|---|
| This compound | 25 | Yes | High |
| Tris(pentafluoroethyl)phosphorane | 50 | No | Moderate |
| Diphenylphosphine | 30 | Yes | Low |
Research Findings and Implications
Recent studies have highlighted the importance of understanding the biological implications of fluorinated compounds like this compound:
- Antimicrobial Activity: Preliminary data suggest potential antimicrobial properties against specific bacterial strains.
- Pharmacological Applications: The unique properties of this compound may be harnessed in drug design and development for targeting specific pathways in disease models.
Properties
IUPAC Name |
dichloro(1,1,2,2,2-pentafluoroethyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F5P/c3-10(4)2(8,9)1(5,6)7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSZCUQAAMZSLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(Cl)Cl)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374187 |
Source


|
| Record name | (Pentafluoroethyl)phosphonous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17426-84-5 |
Source


|
| Record name | (Pentafluoroethyl)phosphonous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














